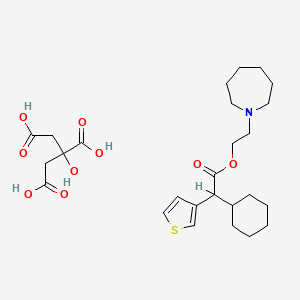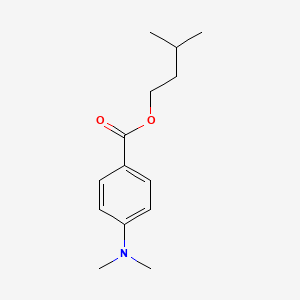
4-(二甲氨基)苯甲酸异戊酯
描述
Padimate A is a benzoate ester.
科学研究应用
化妆品应用中的紫外线过滤剂
4-(二甲氨基)苯甲酸异戊酯用作防晒产品的活性成分 {svg_1}. 防晒霜通过吸收、反射和散射紫外线 (UV) 辐射来降低皮肤疾病(如晒伤、皮肤老化和癌症)的风险 {svg_2}. 该化合物属于主要的有机紫外线过滤剂类别,包括氨基苯甲酸衍生物、水杨酸衍生物、肉桂酸衍生物、二苯甲酮、二苯甲酰甲烷衍生物、亚苄基樟脑衍生物、三嗪、苯并咪唑衍生物和苯并三唑衍生物 {svg_3}.
包合物的合成
4-(二甲氨基)苯甲酸异戊酯可用于合成与磺丁醚-β-环糊精的包合物 {svg_4}. 这种应用可能会扩展该化合物在制药和化妆品行业的应用。
经监管批准的防晒剂
4-(二甲氨基)苯甲酸-2-乙基己酯,一种与4-(二甲氨基)苯甲酸异戊酯类似的化合物,是一种经美国食品药品监督管理局 (FDA) 和欧盟 (EU) 批准的防晒剂,在所有类型的化妆品中,其浓度最高可达 8% {svg_5}. 这表明 4-(二甲氨基)苯甲酸异戊酯可能具有类似的应用。
未来方向
作用机制
Target of Action
The primary target of Isoamyl 4-(Dimethylamino)benzoate is ultraviolet (UV) radiation . It is used as an active ingredient in sunscreen products due to its ability to absorb, reflect, and scatter UV radiation .
Mode of Action
Isoamyl 4-(Dimethylamino)benzoate functions by absorbing UV radiation, thereby preventing and mitigating the detrimental effects of UV light . It is particularly effective against UVB radiation .
Biochemical Pathways
The compound’s interaction with UV radiation triggers a series of biochemical reactions that result in the prevention of skin disorders caused by UV radiation
Pharmacokinetics
It is known that the compound can be used for the synthesis of inclusion complex with sulfobutylether-β-cyclodextrin .
Result of Action
The primary result of Isoamyl 4-(Dimethylamino)benzoate’s action is the reduction in the occurrence risk of skin disorders such as sunburn, skin aging, and cancer . This is achieved through its capacity to absorb, reflect, and scatter solar rays .
Action Environment
The efficacy and stability of Isoamyl 4-(Dimethylamino)benzoate can be influenced by various environmental factors. For instance, researchers and manufacturers are actively working on developing new UV filters with improved photostability and reduced environmental impact . Regulatory bodies are also implementing stricter regulations and restrictions on the use of UV filters to protect both human health and the environment .
生化分析
Biochemical Properties
Spectraban plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The active ingredient zinc oxide acts as a physical sunscreen by reflecting and scattering UV radiation. Ethylhexyl methoxycinnamate absorbs UVB radiation, preventing it from penetrating the skin. These interactions help protect the skin from UV-induced damage, including DNA mutations and oxidative stress. Additionally, tocopheryl acetate, an antioxidant present in Spectraban, neutralizes free radicals generated by UV exposure, further protecting cellular components .
Cellular Effects
Spectraban influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Zinc oxide in Spectraban has been shown to reduce skin inflammation and inhibit the growth of acne-causing bacteria by regulating sebaceous gland activity . Ethylhexyl methoxycinnamate affects cell signaling pathways by absorbing UVB radiation, preventing the activation of stress response pathways. Tocopheryl acetate modulates gene expression by activating antioxidant response elements, enhancing the skin’s defense mechanisms against oxidative stress .
Molecular Mechanism
The molecular mechanism of Spectraban involves several key interactions. Zinc oxide forms a physical barrier on the skin’s surface, reflecting and scattering UV radiation. Ethylhexyl methoxycinnamate absorbs UVB radiation, converting it into less harmful energy. Tocopheryl acetate, an antioxidant, scavenges free radicals generated by UV exposure, preventing oxidative damage to cellular components. These interactions collectively contribute to the protective effects of Spectraban against UV-induced skin damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spectraban have been observed to change over time. The stability of zinc oxide and ethylhexyl methoxycinnamate ensures prolonged UV protection. The degradation of these compounds can reduce their efficacy over time. Long-term studies have shown that Spectraban maintains its protective effects against UV radiation, but its stability and effectiveness may decrease with prolonged exposure to environmental factors .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of Spectraban vary with different dosages. At optimal dosages, Spectraban effectively protects against UV-induced skin damage without causing adverse effects. At high doses, zinc oxide and ethylhexyl methoxycinnamate may cause skin irritation and other toxic effects. These findings highlight the importance of using appropriate dosages to achieve the desired protective effects while minimizing potential adverse reactions .
Metabolic Pathways
Spectraban is involved in various metabolic pathways, including those related to antioxidant defense and UV protection. Zinc oxide interacts with enzymes involved in oxidative stress response, enhancing the skin’s ability to neutralize free radicals. Ethylhexyl methoxycinnamate is metabolized by enzymes in the skin, leading to the formation of less harmful metabolites. Tocopheryl acetate is converted into tocopherol, which participates in antioxidant defense mechanisms, protecting cellular components from oxidative damage .
Transport and Distribution
The transport and distribution of Spectraban within cells and tissues are influenced by its active ingredients. Zinc oxide forms a physical barrier on the skin’s surface, preventing UV radiation from penetrating deeper layers. Ethylhexyl methoxycinnamate is absorbed into the skin, where it interacts with cellular components to provide UV protection. Tocopheryl acetate is distributed within the skin, where it exerts its antioxidant effects, protecting cellular components from oxidative damage .
Subcellular Localization
Spectraban’s active ingredients exhibit specific subcellular localization patterns. Zinc oxide remains on the skin’s surface, forming a protective barrier. Ethylhexyl methoxycinnamate is localized within the epidermal layers, where it absorbs UVB radiation. Tocopheryl acetate is distributed within cellular membranes, where it scavenges free radicals and protects cellular components from oxidative damage. These localization patterns contribute to the overall protective effects of Spectraban against UV-induced skin damage .
属性
IUPAC Name |
3-methylbutyl 4-(dimethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11(2)9-10-17-14(16)12-5-7-13(8-6-12)15(3)4/h5-8,11H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSAUHSCHWRZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046580 | |
| Record name | Padimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21245-01-2 | |
| Record name | Isoamyl 4-(dimethylamino)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21245-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Padimate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021245012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(dimethylamino)-, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Padimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Padimate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPENTYL P-DIMETHYLAMINOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956679A27P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Spectraban in protecting skin from UV radiation?
A1: Spectraban acts as a sunscreen by absorbing and scattering ultraviolet (UV) radiation from the sun, preventing it from reaching and damaging the skin [, ].
Q2: What evidence suggests that Spectraban protects against chronic UV damage?
A2: Research shows that Spectraban effectively reduces unscheduled DNA synthesis (UDS) and prevents the inhibition of semi-conservative DNA synthesis caused by UV-B radiation in human fibroblasts []. UDS is a DNA repair mechanism activated upon UV damage, and its inhibition indicates reduced DNA damage. This suggests Spectraban's potential in protecting against chronic actinic skin damage, including light-induced skin malignancies.
Q3: Are there any in vitro methods to evaluate the effectiveness of Spectraban?
A3: Yes, researchers have utilized human fibroblast cultures to assess Spectraban's efficacy []. By measuring the reduction in UV-induced UDS and the prevention of semi-conservative DNA synthesis inhibition, researchers can quantify Spectraban's protective effects. These in vitro methods are considered useful for screening sunscreen effectiveness against chronic actinic skin damage.
Q4: What type of formulation is Spectraban 15 available in?
A5: Based on available information, Spectraban 15 is available in a lotion formulation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




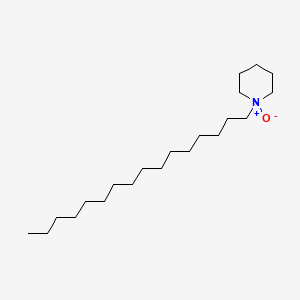
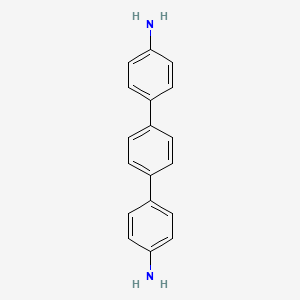
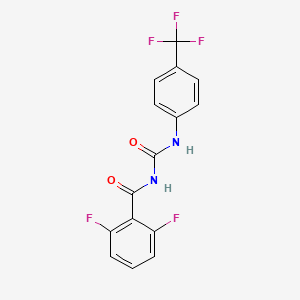





![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-[3-[[2-(1,3-benzodioxol-5-yloxy)ethyl]methylamino]propoxy]-5-methoxyphenyl]-4-methyl-, (2R)-, (2E)-2-butenedioate (1:1) (9CI)](/img/structure/B1209166.png)
